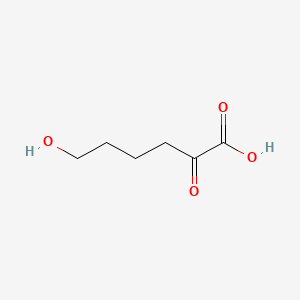

6-Hydroxy-2-oxohexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

6-hydroxy-2-oxohexanoic acid |

InChI |

InChI=1S/C6H10O4/c7-4-2-1-3-5(8)6(9)10/h7H,1-4H2,(H,9,10) |

InChI Key |

KIKUKXLMZJYPTL-UHFFFAOYSA-N |

SMILES |

C(CCO)CC(=O)C(=O)O |

Canonical SMILES |

C(CCO)CC(=O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 6 Hydroxy 2 Oxohexanoic Acid

Biosynthetic Formation of 6-Hydroxy-2-oxohexanoic Acid

The generation of this compound is notably achieved through enzymatic processes, particularly from the precursor racemic 6-hydroxynorleucine. nih.govnih.gov This biotransformation offers an alternative to complex chemical synthesis routes. researchgate.netnih.gov

Enzymatic Generation from Racemic 6-Hydroxynorleucine

A key method for producing this compound involves the treatment of racemic 6-hydroxynorleucine, which can be sourced from the hydrolysis of 5-(4-hydroxybutyl)hydantoin. nih.govnih.gov This process utilizes specific enzymes to selectively target one of the stereoisomers of the racemic mixture. ebi.ac.uk

D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids, is instrumental in this conversion. wikipedia.orgscispace.com Sources of this enzyme include porcine kidney and the yeast Trigonopsis variabilis. nih.govresearchgate.netnih.gov These enzymes selectively act on the D-isomer of 6-hydroxynorleucine, converting it into this compound. ebi.ac.uk This reaction also produces ammonia (B1221849) and hydrogen peroxide. wikipedia.org The use of D-amino acid oxidase from these organisms has been successfully demonstrated in the preparation of this keto acid. nih.govresearchgate.net

The enzymatic conversion of racemic 6-hydroxynorleucine is a stereospecific process. The D-amino acid oxidase selectively targets the D-enantiomer of 6-hydroxynorleucine, leaving the L-enantiomer untouched. ebi.ac.uk This results in a mixture containing the newly formed this compound and the remaining L-6-hydroxynorleucine. nih.govcapes.gov.br This stereoselectivity is a critical aspect of the process, enabling the production of optically pure compounds.

Metabolic Transformation of this compound

Following its formation, this compound can undergo further metabolic transformation, primarily through reductive amination.

Reductive Amination to L-6-Hydroxynorleucine

The this compound formed from the D-isomer of racemic 6-hydroxynorleucine can be converted into the valuable chiral intermediate, L-6-hydroxynorleucine. nih.govresearchgate.net This is achieved through a reductive amination reaction. nih.govnih.gov This conversion is significant as it allows for the transformation of the entire initial racemic mixture into the desired L-amino acid, achieving high yields and optical purity. nih.govcapes.gov.br The process has been shown to result in yields of 91% to 98% and an enantiomeric excess of over 99%. nih.govnih.govresearchgate.netnih.gov

The reductive amination of this compound to L-6-hydroxynorleucine is catalyzed by the enzyme glutamate (B1630785) dehydrogenase, often sourced from beef liver. nih.govnih.govresearchgate.netebi.ac.uk This enzyme facilitates the addition of an amino group to the keto acid in the presence of a reducing agent. thieme-connect.de The process requires a cofactor, typically NADH, which can be regenerated using other enzymes like glucose dehydrogenase. mdpi.com This enzymatic step is crucial for the efficient and stereoselective synthesis of L-6-hydroxynorleucine. nih.govresearchgate.net

| Enzyme | Source | Substrate | Product |

| D-Amino Acid Oxidase | Porcine kidney, Trigonopsis variabilis | D-6-Hydroxynorleucine | This compound |

| Glutamate Dehydrogenase | Beef liver | This compound | L-6-Hydroxynorleucine |

Efficiency and Enantiomeric Excess of L-6-Hydroxynorleucine Formation

The enzymatic conversion of this compound to L-6-hydroxynorleucine, a valuable chiral intermediate, is characterized by high efficiency and stereoselectivity. nih.govebi.ac.uk This transformation is typically achieved through reductive amination, a process catalyzed by specific enzymes like glutamate dehydrogenase. nih.govebi.ac.uk

Research demonstrates that the use of beef liver glutamate dehydrogenase can convert 2-keto-6-hydroxyhexanoic acid into L-6-hydroxynorleucine with a high yield and optical purity. nih.govdss.go.th In one method, the process yielded the product with an enantiomeric excess (e.e.) greater than 99%. ftb.com.hr Another approach, which first uses D-amino acid oxidase to create a mixture of the keto acid and the L-amino acid from a racemic starting material, followed by reductive amination, results in yields of 91% to 98% and an enantiomeric excess of over 99%. nih.govdss.go.thnih.gov These findings highlight the effectiveness of biocatalytic routes in producing optically pure L-6-hydroxynorleucine. nih.gov

| Enzyme System | Substrate Concentration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Beef Liver Glutamate Dehydrogenase | 100 g/L | 92 | >99 | ftb.com.hr |

| D-Amino Acid Oxidase & Glutamate Dehydrogenase | Not Specified | 91-97 | >99 | nih.gov |

| D-Amino Acid Oxidase & Glutamate Dehydrogenase | Not Specified | 98 | 99 | nih.gov |

Position within Broader Biochemical Networks

Interplay with Other Amino Acid Metabolism Pathways

The metabolism of this compound is linked to general amino acid metabolism primarily through the enzymes that catalyze its formation. The synthesis of L-6-hydroxynorleucine from its corresponding α-keto acid is accomplished via reductive amination, a fundamental reaction in the biosynthesis of many amino acids. nih.govresearchgate.netmdpi.com Enzymes such as glutamate dehydrogenase and phenylalanine dehydrogenase are employed for this conversion. nih.govresearchgate.net

These enzymes are not exclusively specific to this compound. For instance, glutamate dehydrogenase plays a central role in nitrogen metabolism by catalyzing the reversible reaction between α-ketoglutarate and glutamate. nih.govdrugfuture.com Similarly, phenylalanine dehydrogenase acts on phenylalanine. researchgate.net The ability of these enzymes to act on this compound demonstrates a metabolic crossover, where enzymes of primary metabolism can process structurally similar, non-standard substrates. This indicates that the pathway for 6-hydroxynorleucine biosynthesis is integrated with the core pathways of amino acid metabolism through the shared use of these versatile enzymes.

Theoretical Connections to Related Keto-Acid Metabolism

As an α-keto acid, this compound is structurally related to key intermediates in central metabolism, suggesting several theoretical metabolic fates based on established biochemical reactions. mdpi.comnih.gov Alpha-keto acids are pivotal molecules, often standing at the crossroads of carbohydrate and amino acid metabolism. mdpi.com

The primary metabolic routes for α-keto acids include:

Transamination/Reductive Amination: As demonstrated, this compound can be converted to L-6-hydroxynorleucine. nih.gov This is analogous to the synthesis of amino acids like glutamate and alanine (B10760859) from α-ketoglutarate and pyruvate, respectively. researchgate.net

Oxidative Decarboxylation: Alpha-keto acids can undergo oxidative decarboxylation, a key reaction in the citric acid cycle where α-ketoglutarate is converted to succinyl-CoA. Theoretically, this compound could undergo a similar reaction, leading to a shorter-chain hydroxy acid.

Further Oxidation: The terminal hydroxyl group of this compound could potentially be oxidized to a carboxylic acid. In studies with certain bacteria, the related compound 6-hydroxyhexanoate (B1236181) is oxidized to adipic acid, suggesting that this compound could be a substrate for similar ω-oxidation pathways. ebi.ac.uk

These theoretical connections place this compound within the broader context of cellular metabolism, where it can potentially be acted upon by a range of enzymes that recognize its key functional groups—the α-keto acid and the terminal hydroxyl group.

Enzymology and Mechanistic Investigations of 6 Hydroxy 2 Oxohexanoic Acid Transformations

Enzymes Directly Acting on 6-Hydroxy-2-oxohexanoic Acid

D-Amino Acid Oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that plays a crucial role in the production of this compound from the corresponding D-amino acid. ebi.ac.uknih.gov The enzyme catalyzes the oxidative deamination of D-amino acids to their respective α-imino acids, which then undergo non-enzymatic hydrolysis in an aqueous solution to form the α-keto acid and ammonia (B1221849). frontiersin.org In a key step of the catalytic cycle, the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor is reduced to FADH₂, and subsequently reoxidized by molecular oxygen, generating hydrogen peroxide as a byproduct. frontiersin.orgrsc.org

Specifically, DAAO derived from sources such as porcine kidney or the yeast Trigonopsis variabilis is utilized to selectively oxidize the D-isomer of racemic 6-hydroxynorleucine, yielding this compound. ebi.ac.ukebi.ac.uk This reaction is often the first part of a two-step enzymatic process designed for the deracemization of racemic 6-hydroxynorleucine to produce the pure L-enantiomer. ebi.ac.uk

| Enzyme Source | Substrate | Product | Application | Reference |

|---|---|---|---|---|

| Porcine Kidney, Trigonopsis variabilis | D-6-Hydroxynorleucine (from racemic mixture) | This compound | Deracemization of 6-hydroxynorleucine for L-6-hydroxynorleucine synthesis | ebi.ac.ukebi.ac.uk |

Glutamate (B1630785) Dehydrogenase (GDH, EC 1.4.1.2) is a versatile enzyme that catalyzes the reversible oxidative deamination of glutamate. nih.gov However, in biotechnological applications, it is frequently employed for the reductive amination of α-keto acids to produce the corresponding L-amino acids. ebi.ac.uk Specifically, beef liver glutamate dehydrogenase has been successfully used to catalyze the reductive amination of this compound to synthesize L-6-hydroxynorleucine, a chiral intermediate for pharmaceuticals. ebi.ac.ukebi.ac.uk The reaction involves the covalent addition of ammonia to the keto group of the substrate, followed by a stereospecific reduction mediated by a nicotinamide (B372718) cofactor. nih.gov Kinetic studies suggest that the mechanism for GDH-catalyzed reductive amination is likely a random-order mechanism, where the enzyme can bind the substrates (keto acid, ammonia, and cofactor) in any sequence. nih.gov

The reductive amination of this compound by glutamate dehydrogenase is dependent on a reduced nicotinamide cofactor, either NADH or NADPH, which acts as the hydride donor. nih.govnih.gov For the synthesis of L-6-hydroxynorleucine using beef liver GDH, NADH is utilized as the cofactor. ebi.ac.uk The stoichiometric consumption of expensive cofactors like NADH can render an enzymatic process economically unfeasible on a large scale. Therefore, efficient cofactor regeneration systems are essential. A widely adopted strategy is the use of a coupled-enzyme system. For instance, formate (B1220265) dehydrogenase (FDH) can be coupled with the primary reaction. ebi.ac.ukmdpi.com FDH catalyzes the oxidation of inexpensive formate to carbon dioxide, concurrently reducing NAD⁺ back to the active NADH form, allowing for a high turnover number of the cofactor. mdpi.com This approach was successfully used in the synthesis of another vasopeptidase inhibitor building block, allysine (B42369) ethylene (B1197577) acetal (B89532), demonstrating its industrial applicability. ebi.ac.uk

Glutamate dehydrogenase is typically a robust, stable enzyme, often existing as a homohexamer. nih.gov The catalytic efficiency of the reductive amination of this compound by beef liver GDH is demonstrated by the high yields and excellent optical purity achieved. The process has been reported to produce L-6-hydroxynorleucine in 89% yield with over 99% optical purity. ebi.ac.uk When integrated into a deracemization process with DAAO, the combined yield reaches 98% with an enantiomeric excess of 99.5%. ebi.ac.uk While specific kinetic constants (Kₘ, kcat) for this compound with GDH are not extensively detailed in the cited literature, the high conversion rates underscore a favorable interaction between the enzyme and the substrate. The enzyme's activity can be allosterically regulated by molecules such as ADP (activator) and GTP (inhibitor), although the impact of these regulators is more pronounced in its metabolic context within the cell than in controlled biocatalytic applications. nih.gov

| Enzyme Source | Substrate | Cofactor | Product | Reported Yield | Reported Optical Purity (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Beef Liver | This compound | NADH | L-6-Hydroxynorleucine | 89-98% | >99% | ebi.ac.ukebi.ac.uk |

Glutamate Dehydrogenase: Mechanistic Studies of Reductive Amination

Enzyme Engineering and Biocatalytic System Development

The efficient conversion of substrates into desired products often necessitates the strategic engineering of enzymes and the construction of multi-step biocatalytic systems. This section explores the key methodologies employed to harness and enhance the catalytic potential of enzymes involved in the transformation of this compound and related compounds.

Recombinant Expression and Purification of Key Enzymes

The foundation of any biocatalytic process lies in the availability of highly active and pure enzymes. Recombinant DNA technology is a cornerstone for achieving this, enabling the overexpression of target enzymes in suitable host organisms. Escherichia coli is a commonly used host due to its rapid growth, well-understood genetics, and high protein expression levels.

For instance, enzymes involved in the conversion of 6-hydroxyhexanoic acid, a related C6 compound, have been successfully expressed in E. coli. This includes 6-hydroxyhexanoic acid dehydrogenase and 6-oxohexanoic acid dehydrogenase from Acinetobacter sp. SE19, which were recombinantly expressed to facilitate the production of adipic acid. researchgate.net Similarly, the cytochrome P450 monooxygenase (Cyp), cyclohexanol (B46403) dehydrogenase (CDH), and cyclohexanone (B45756) monooxygenase (CHMO) have been expressed in host cells for cascade reactions. nih.gov

The purification of these recombinant enzymes is critical to eliminate host cell proteins and other contaminants that could interfere with the biocatalytic process. A common strategy involves the addition of an affinity tag, such as a polyhistidine-tag (His-tag), to the enzyme of interest. This allows for efficient purification using affinity chromatography. For example, the AlmA enzyme, which catalyzes the condensation of serine and succinyl-CoA, was purified using a His-tag on its N-terminus. nih.gov

Table 1: Examples of Recombinant Enzyme Expression for C6 Compound Transformations

| Enzyme | Gene Source | Expression Host | Application |

| 6-hydroxyhexanoic acid dehydrogenase | Acinetobacter sp. SE19 | Escherichia coli | Conversion of 6-hydroxyhexanoic acid to adipic acid researchgate.net |

| 6-oxohexanoic acid dehydrogenase | Acinetobacter sp. SE19 | Escherichia coli | Conversion of 6-oxohexanoic acid to adipic acid researchgate.net |

| Alcohol dehydrogenase (AlkJ) | Pseudomonas putida GPo1 | Escherichia coli JM101 | Oxidation of 6-hydroxyhexanoic acid nih.gov |

| ω-Transaminase (CV2025) | Chromobacterium violaceum | Escherichia coli JM101 | Conversion of 6-oxohexanoic acid to 6-aminohexanoic acid nih.gov |

| Phenylalanine dehydrogenase (PDH) | T. intermedius | Escherichia coli, Pichia pastoris | Synthesis of allysine ethylene acetal ebi.ac.uk |

Design of Coupled Enzyme Systems for Multi-step Conversions

A notable example is the in vitro cascade for the synthesis of 6-aminohexanoic acid from cyclohexanol. nih.gov This system, however, initially faced challenges with the oxidation of 6-hydroxyhexanoic acid. A more complex and successful strategy involved a multi-enzyme cascade for the synthesis of 6-hydroxyhexanoic acid using whole cells of E. coli co-expressing an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and a lipase. researchgate.net

The development of a three-stage fermentation process using engineered Saccharomyces cerevisiae to produce adipic acid from glucose is another powerful illustration of a coupled system. nih.govresearchgate.net This process integrates the production of muconic acid with its subsequent hydrogenation by an enoate reductase. nih.govresearchgate.net Furthermore, a consortium of three engineered E. coli strains was employed to synthesize adipic acid from cyclohexane (B81311), demonstrating the potential of mixed-species cultures for complex reaction cascades. nih.gov

Table 2: Examples of Coupled Enzyme Systems for C6 Compound Transformations

| Conversion | Enzymes Involved | System Design | Key Features |

| Cyclohexanol to 6-aminohexanoic acid | Alcohol dehydrogenase, ω-Transaminase | In vitro cascade | Initial challenges with 6-hydroxyhexanoic acid oxidation nih.gov |

| Cyclohexane to 6-aminohexanoic acid | Cyp, CDH, CHMO, Lactonase, AlkJ, ω-Transaminase | Mixed-species culture (P. taiwanensis and E. coli) | Division of labor between two microbial strains nih.gov |

| Glucose to Adipic Acid | Enoate reductase and enzymes for muconic acid synthesis | Engineered Saccharomyces cerevisiae | Three-stage fermentation process nih.govresearchgate.net |

| Cyclohexane to Adipic Acid | Multiple enzymes | Consortium of three E. coli strains | Achieved 42% conversion and >99% yield of adipic acid nih.gov |

| Racemic 6-hydroxynorleucine to L-6-hydroxynorleucine | D-amino acid oxidase, Glutamate dehydrogenase | One-pot reaction | Deracemization with high yield and enantiomeric excess ebi.ac.ukebi.ac.uk |

Strategies for Enhancing Enzyme Activity and Stability in Bioreactors

The industrial application of biocatalysts often requires enzymes with enhanced activity and stability under process conditions, which can include elevated temperatures, non-physiological pH values, and the presence of organic solvents. nih.gov Several strategies are employed to improve enzyme performance in bioreactors.

Enzyme Immobilization: Immobilizing enzymes onto solid supports can significantly enhance their stability and allow for their easy separation and reuse. Hydrophobic supports are particularly effective for lipases, facilitating their one-step immobilization, stabilization, and even hyperactivation. acs.org Coating immobilized enzymes with polymers like polyethylenimine (PEI) can further improve their stability and prevent them from leaching from the support. acs.org

Directed Evolution and Rational Design: These protein engineering techniques are powerful tools for tailoring enzymes with desired properties. Directed evolution involves creating libraries of enzyme variants through random mutagenesis and screening for improved performance. srce.hr Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to introduce specific mutations. nih.gov For example, rational design has been used to improve the activity of glutamate dehydrogenase towards non-native substrates by modifying the substrate-binding pocket. nih.gov

Reaction Environment Engineering: Optimizing the reaction conditions within the bioreactor is crucial for maximizing enzyme performance. This includes controlling parameters such as pH, temperature, and substrate concentration. For instance, in the enzymatic depolymerization of polycaprolactone (B3415563) to 6-hydroxyhexanoic acid, optimizing the pH with a Tris-HCl buffer in an emulsion system led to a significant increase in product titer. researchgate.net The use of "pH memory," where the enzyme is lyophilized at its optimal pH, can also preserve its catalytically active conformation in organic solvents. srce.hr

Cofactor Regeneration: Many enzymatic reactions, particularly redox reactions, require costly cofactors such as NADH. Implementing a cofactor regeneration system is essential for the economic viability of such processes. For the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate dehydrogenase, the required NADH was regenerated by coupling the reaction with glucose dehydrogenase, which oxidizes glucose to gluconic acid. ebi.ac.uk

Synthetic Approaches and Biotechnological Production of 6 Hydroxy 2 Oxohexanoic Acid

Enzymatic Synthesis Strategies

The biocatalytic production of 6-hydroxy-2-oxohexanoic acid offers a green and highly selective alternative to traditional chemical methods. Enzymes, with their inherent specificity, can facilitate complex transformations under mild conditions.

Development of Biocatalytic Processes from Chiral Precursors

A key application of this compound is as an intermediate in the synthesis of chiral molecules, such as L-6-hydroxynorleucine, a component of the antihypertensive drug Omapatrilat. ebi.ac.uk Biocatalytic processes have been developed to produce this keto acid from readily available chiral precursors.

One notable strategy involves the use of D-amino acid oxidase from porcine kidney or Trigonopsis variabilis. ebi.ac.uk This enzyme acts on racemic 6-hydroxynorleucine, which can be obtained from the hydrolysis of 5-(4-hydroxybutyl)hydantoin. ebi.ac.uk The oxidase selectively converts the D-enantiomer to this compound. ebi.ac.uk This keto acid can then be reductively aminated to yield the desired L-6-hydroxynorleucine. ebi.ac.uk

Another approach utilizes an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 to produce 6-oxohexanoic acid from 6-aminohexanoic acid. tandfonline.com While this produces a related compound, the principles of enzymatic oxidation are relevant. The study highlights the potential of oxidases in converting amino acids to their corresponding oxo-acids. tandfonline.com

Achieving high conversion yields and enantiomeric purity is critical for the economic viability of biocatalytic processes. In the synthesis of L-6-hydroxynorleucine from this compound, the combination of D-amino acid oxidase and subsequent reductive amination resulted in a high yield (98%) and excellent enantiomeric excess (99%). ebi.ac.uk

For the production of 6-oxohexanoic acid using ω-AOX, optimization of reaction conditions was crucial. The highest yield was achieved at 30°C and pH 7.0. tandfonline.com A significant challenge was the inactivation of the oxidase by the hydrogen peroxide byproduct. The addition of catalase to the reaction mixture was essential to decompose the hydrogen peroxide, leading to a 100% conversion yield of 6-aminohexanoic acid to 6-oxohexanoic acid. tandfonline.com

| Enzyme System | Precursor | Product | Yield | Enantiomeric Excess | Reference |

| D-Amino Acid Oxidase & Reductive Amination | Racemic 6-hydroxynorleucine | L-6-hydroxynorleucine (via this compound) | 98% | 99% | ebi.ac.uk |

| ω-AOX with Catalase | 6-Aminohexanoic acid | 6-Oxohexanoic acid | 100% | N/A | tandfonline.com |

| Glutamate (B1630785) Dehydrogenase | 2-Keto-6-hydroxyhexanoic acid | L-6-hydroxynorleucine | 89% | >99% | ebi.ac.uk |

The successful laboratory-scale synthesis of chiral intermediates like this compound paves the way for their integration into industrial biocatalysis. The use of whole-cell biocatalysts or immobilized enzymes can enhance stability and reusability, reducing process costs. uni-duesseldorf.de The development of robust enzyme systems that can operate under industrial conditions (e.g., high substrate concentrations, presence of organic solvents) is an active area of research. fkit.hr The principles demonstrated in the synthesis of related compounds, such as the use of recombinant E. coli for producing adipic acid from 6-hydroxyhexanoic acid, showcase the potential for developing microbial cell factories for this compound production. researchgate.net

Chemical Synthesis Methodologies

While enzymatic routes are promising, chemical synthesis remains a fundamental approach for the laboratory-scale preparation of this compound.

Exploration of Non-Enzymatic Routes for Laboratory Preparation

Chemical synthesis of oxo-acids often involves the oxidation of corresponding hydroxy acids or other suitable precursors. For instance, the oxidation of 2-hydroxycyclohexanone dimer has been used to produce 6-oxohexanoic acid, though this method can involve hazardous reagents like sodium periodate (B1199274) and solvents such as tetrahydrofuran. tandfonline.comtandfonline.com The synthesis of this compound would likely involve the selective oxidation of a precursor with hydroxyl groups at the 2 and 6 positions, or the introduction of these functionalities through a series of reactions. The inherent challenge lies in controlling the regioselectivity of these transformations.

Analytical Methodologies for the Detection and Quantification of 6 Hydroxy 2 Oxohexanoic Acid

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for isolating and quantifying 6-Hydroxy-2-oxohexanoic acid from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer varying degrees of separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development for the Compound

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of non-volatile, polar compounds like this compound. Method development focuses on optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and quantification.

In one method, 6-oxohexanoic acid was measured using an HPLC system equipped with a TSKgel DEAE-5PW column. tandfonline.comtandfonline.com The separation was achieved using a gradient elution with water as solvent A and 0.3 M NaCl in water as solvent B, at a flow rate of 0.8 ml/min and a temperature of 40 °C. tandfonline.comtandfonline.com Detection was monitored at a UV wavelength of 210 nm. tandfonline.comtandfonline.com Another approach for similar keto acids involves using an Inertsil ODS-3 column with a gradient of acetonitrile, methanol, and trifluoroacetic acid (TFA) in water. asm.orgnih.govresearchgate.net The sample is often prepared by dissolving it in a suitable solvent, such as a sodium hydroxide (B78521) solution, and then diluting it to the appropriate concentration for analysis. fao.org

Table 1: Example HPLC Method Parameters for Keto Acid Analysis

| Parameter | Value |

|---|---|

| Column | TSKgel DEAE-5PW tandfonline.comtandfonline.com |

| Mobile Phase A | Water tandfonline.comtandfonline.com |

| Mobile Phase B | 0.3 M NaCl in Water tandfonline.comtandfonline.com |

| Gradient | 0% B (0-5 min), 100% B (5-15 min), 100% B (15-25 min) tandfonline.comtandfonline.com |

| Flow Rate | 0.8 mL/min tandfonline.comtandfonline.com |

| Column Temperature | 40 °C tandfonline.comtandfonline.com |

| Detection | UV at 210 nm tandfonline.comtandfonline.com |

Gas Chromatography (GC) with Appropriate Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile and thermally unstable. colostate.edu Therefore, a crucial step before GC analysis is derivatization, which converts these polar groups into less polar, more volatile, and thermally stable derivatives. colostate.edu

Common derivatization strategies for carboxylic and hydroxy acids include silylation and alkylation. colostate.edu Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl (TBDMS) converting agents are frequently used. colostate.edunih.govcapes.gov.br Another approach involves oximation followed by silylation, particularly for keto acids, to improve stability and chromatographic behavior. nih.govcapes.gov.br For instance, a method for analyzing related metabolites involves oximation with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride followed by conversion to their tert-butyldimethylsilyl derivatives. nih.govcapes.gov.br Another derivatizing reagent used for α-keto acids is 1,2-propylenediamine, which reacts to form volatile quinoxalinol derivatives suitable for GC analysis with flame ionization detection (FID). asianpubs.org

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxy and Keto Acids

| Derivatization Agent | Functional Group Targeted | Resulting Derivative |

|---|---|---|

| BSTFA / TMCS | -COOH, -OH | Trimethylsilyl (TMS) ester/ether colostate.edu |

| MTBSTFA | -COOH, -OH | tert-Butyldimethylsilyl (TBDMS) ester/ether colostate.edunih.gov |

| PFBBr (Pentafluorobenzyl bromide) | -COOH | Pentafluorobenzyl ester researchgate.net |

| 1,2-Propylenediamine | α-keto acid | Quinoxalinol derivative asianpubs.org |

| Ethyl Chloroformate (ECF) | -COOH, -OH, -NH2 | Carbamate, carbonate, ester derivatives pragolab.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for detecting and quantifying low concentrations of this compound in complex biological matrices. nih.gov This method often provides superior sensitivity and specificity compared to HPLC with UV detection, and it may not require the extensive derivatization needed for GC. nih.gov

For the analysis of similar short-chain fatty acids, a validated LC-MS/MS method demonstrated high accuracy, precision, and recovery (>88%). nih.gov Such methods typically use a C18 column for reversed-phase chromatography and electrospray ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻. nih.govlipidmaps.org The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and quantitative accuracy. nih.gov The high resolution of time-of-flight (TOF) analyzers allows for the clear identification of fragments, confirming the compound's presence. lipidmaps.org

Spectroscopic Approaches for Structural Confirmation and Quantification

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and for monitoring its formation or conversion in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR would show distinct signals for the protons on the aliphatic chain and the hydroxyl group, while ¹³C NMR would resolve the signals for the carboxylic acid carbon (~175 ppm), the ketone carbon (~210 ppm), and the carbons in the alkyl chain.

NMR is also highly effective for real-time reaction monitoring. researchgate.netacs.org For instance, in enzymatic or chemical synthesis, NMR can track the disappearance of starting material and the appearance of this compound, providing kinetic data and insight into reaction mechanisms without the need for sample separation. researchgate.net Predicted ¹H NMR data for the related 6-hydroxyhexanoic acid shows characteristic peaks for protons at different positions along the carbon chain. hmdb.ca

Table 3: Predicted ¹³C NMR Chemical Shifts for Related Keto and Carboxylic Acids

| Carbon Atom | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| C1 | Carboxylic Acid (-COOH) | ~175-180 |

| C2 | Ketone (C=O) | ~205-210 |

| C3-C5 | Methylene (-CH₂-) | ~20-40 nih.gov |

| C6 | Hydroxylated Methylene (-CH₂OH) | ~60-65 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups.

The presence of the carboxylic acid is confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The ketone functional group also displays a strong C=O stretching absorption, typically in the range of 1705-1725 cm⁻¹. libretexts.org The primary alcohol (-CH₂OH) group is identified by a broad O-H stretch around 3200-3600 cm⁻¹ and a C-O stretch between 1000 and 1260 cm⁻¹. libretexts.org The alkane part of the molecule will show C-H stretching absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description of Band |

|---|---|---|

| Alcohol O-H | 3200 - 3600 | Broad stretch |

| Carboxylic Acid O-H | 2500 - 3300 | Very broad stretch |

| Alkyl C-H | 2850 - 2960 | Strong stretch |

| Ketone C=O | 1705 - 1725 | Strong stretch |

| Carboxylic Acid C=O | 1700 - 1725 | Strong stretch |

| Alcohol C-O | 1000 - 1260 | Stretch |

Advanced Techniques and Method Validation

The analysis of this compound benefits from the high sensitivity and selectivity of modern analytical platforms. Advanced techniques, particularly those that couple separation methods with mass spectrometry, are the cornerstone for reliable quantification. The validation of these methods is a critical step to ensure that the data generated is accurate, precise, and robust.

Hyphenated techniques, which combine a separation technique with a detection technique, are indispensable for the analysis of complex biological or chemical matrices. For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly inferred methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the method of choice for non-volatile, polar, and thermally labile compounds like this compound.

Principle: LC separates the analyte from other components in a sample mixture based on its physicochemical properties (e.g., polarity, size). The separated analyte then enters the mass spectrometer, which ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and structural data through fragmentation. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by isolating a specific precursor ion and fragmenting it to produce characteristic product ions.

Application to Similar Compounds: While a specific validated LC-MS/MS method for this compound is not extensively published, methods for structurally similar short- and medium-chain hydroxy and oxo acids provide a strong framework. For instance, a validated LC-MS/MS method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma has been developed. nih.gov These analytes ionize effectively using negative electrospray ionization (ESI), a technique well-suited for acidic compounds. nih.gov A similar approach would be highly applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile or can be made volatile, GC-MS offers excellent chromatographic resolution and sensitive detection.

Principle: GC separates volatile compounds in a heated column. To make non-volatile compounds like this compound suitable for GC analysis, a chemical derivatization step is necessary. This process replaces active hydrogen atoms on the hydroxyl and carboxylic acid groups with less polar, more volatile moieties. Following separation, the compounds are detected by a mass spectrometer.

Derivatization: A common derivatization strategy for organic acids involves oximation followed by silylation. For example, in the analysis of related metabolites, oximation with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride followed by silylation to form tert-butyldimethylsilyl derivatives has been successfully used. nih.gov Another approach is the use of alkyl chloroformates, such as ethyl chloroformate (ECF), which reacts with hydroxyl and carboxyl groups to create volatile derivatives. pragolab.cz

Method validation is a formal process that confirms that an analytical procedure is suitable for its intended purpose. The parameters for validation are defined by international guidelines. While specific validation data for this compound is scarce in the literature, the following tables present typical validation results for the LC-MS/MS analysis of analogous compounds, 3-hydroxypentanoic acid and 3-oxopentanoic acid, which serve as an exemplar for the performance characteristics expected from a validated method. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to a known true value, while precision represents the closeness of repeated measurements to each other. They are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Table 1: Intra-Day and Inter-Day Accuracy and Precision for Analogs Data based on the LC-MS/MS analysis of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. nih.gov

| Analyte | Parameter | LLOQ | Low QC | Medium QC | High QC |

|---|---|---|---|---|---|

| 3-Hydroxypentanoic Acid | |||||

| Intra-Day Precision (%RSD) | 1.6 - 6.6 | - | - | - | |

| Inter-Day Precision (%RSD) | 4.0 - 6.2 | - | - | - | |

| Accuracy (%RE) | -12.7 to 5.9 | - | - | - | |

| 3-Oxopentanoic Acid | |||||

| Intra-Day Precision (%RSD) | 1.8 - 7.2 | - | - | - | |

| Inter-Day Precision (%RSD) | 4.3 - 8.6 | - | - | - | |

| Accuracy (%RE) | -7.1 to 12.0 | - | - | - |

Linearity, Recovery, and Robustness:

Linearity: Demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) value close to 1.0 indicates excellent linearity.

Recovery: The efficiency of the sample extraction process is measured by recovery. It compares the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.

Table 2: Linearity and Recovery Data for Analogs Data based on the LC-MS/MS analysis of 3-hydroxypentanoic acid and 3-oxopentanoic acid. nih.gov

| Parameter | 3-Hydroxypentanoic Acid | 3-Oxopentanoic Acid |

|---|---|---|

| Linearity Range (µg/mL) | 0.078 – 5 | 0.156 – 10 |

| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 |

| Mean Recovery (%) | 88.2 - 94.0 | 98.0 - 109.5 |

The development and thorough validation of such analytical methods are crucial for the reliable study of this compound, ensuring that research findings are built upon a foundation of accurate and precise quantitative data.

Broader Research Significance of 6 Hydroxy 2 Oxohexanoic Acid

Significance as an Intermediate in Chiral Amino Acid Synthesis Research

6-Hydroxy-2-oxohexanoic acid serves as a significant precursor in the synthesis of non-canonical chiral amino acids, which are crucial components in the development of pharmaceuticals and other bioactive molecules. The presence of a keto group at the C2 position allows for the introduction of an amino group through enzymatic or chemical methods, leading to the formation of 2-amino-6-hydroxyhexanoic acid.

The primary enzymatic route for this conversion is transamination, catalyzed by a class of enzymes known as transaminases or aminotransferases. These enzymes facilitate the transfer of an amino group from a donor molecule, such as an amino acid, to the keto acid acceptor. The stereochemistry of the newly formed chiral center is controlled by the specific transaminase used, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the corresponding amino acid. The enzymatic synthesis of chiral amino acids from their corresponding keto acids is a well-established and highly efficient method. researchgate.netrsc.org Transaminases, particularly ω-transaminases, are known for their broad substrate specificity, making them suitable for the conversion of a variety of keto acids into chiral amines. mdpi.comresearchgate.net

Another key method is reductive amination, which involves the reaction of the keto group with ammonia (B1221849) in the presence of a reducing agent. rsc.org This reaction proceeds via an imine intermediate, which is then reduced to form the amine. Biocatalytic reductive amination, employing enzymes such as amino acid dehydrogenases, offers a direct and atom-economical route to chiral amino acids.

The resulting 2-amino-6-hydroxyhexanoic acid is a valuable chiral building block for the synthesis of more complex molecules, including derivatives of the amino acid lysine. For instance, (S)-2,6-diamino-5-oxohexanoic acid, an important intermediate for the synthesis of alpha-aminoadipic acid peptides, is a derivative of (S)-2-aminoadipic acid. google.com

Table 1: Enzymatic Methods for Chiral Amino Acid Synthesis from 2-Keto Acids

| Enzymatic Method | Enzyme Class | Key Features |

|---|---|---|

| Transamination | Transaminases (Aminotransferases) | High stereoselectivity, requires an amino donor. |

Potential as a Biocatalytic Target for Production of Value-Added Chemicals

The bifunctional nature of this compound makes it an attractive starting material for the biocatalytic production of a range of valuable chemicals. Enzymes can be employed to selectively modify either the hydroxyl or the keto group, or both, leading to a variety of products.

One significant area of interest is the conversion of this compound and related compounds into dicarboxylic acids, which are important monomers for the production of polymers like nylon. For example, metabolic engineering of microorganisms has been explored for the production of β-ketoadipic acid, a C6 dicarboxylic acid, from sugars. rsc.orgnrel.gov While not directly starting from this compound, these pathways often involve similar C6 intermediates and highlight the potential for engineering microbes to produce dicarboxylic acids. Advances in the bio-based production of dicarboxylic acids longer than C4 are a key area of research. nih.gov

Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the keto group can be reduced to a secondary alcohol. This opens up possibilities for producing a variety of diols, lactones, and other functionalized molecules. For instance, the enzymatic conversion of diols to lactones is a known biocatalytic process. bfh.ch The synthesis of chiral lactones, which are valuable synthons, can be achieved through stereoselective enzymatic reactions. The asymmetric synthesis of (6R)-4-hydroxy-6-substituted-δ-lactones has been achieved using enzymatic reduction of a prochiral ketone. researchgate.net

The selective biotransformation of fatty acids to value-added chemicals is an active area of research, and the principles can be applied to functionalized acids like this compound. nih.gov

Table 2: Potential Value-Added Chemicals from this compound

| Product Class | Potential Biocatalytic Route |

|---|---|

| Dicarboxylic Acids | Oxidation of the hydroxyl group and subsequent modifications. |

| Chiral Diols | Stereoselective reduction of the keto group. |

| Lactones | Intramolecular esterification following reduction of the keto group. |

Role in Fundamental Studies of Keto-Acid Reactivity and Enzymology

This compound serves as a valuable model substrate for fundamental studies of the reactivity of keto acids and the mechanisms of enzymes that act upon them. The presence of two reactive functional groups allows for the investigation of enzyme specificity and selectivity.

A key aspect of keto acid chemistry is keto-enol tautomerism, an equilibrium between the keto form and the enol form. nih.govresearchgate.net This equilibrium can be influenced by factors such as pH and the presence of catalysts, including enzymes. Studying the keto-enol tautomerism of this compound can provide insights into the reactivity of the α-carbon and the 2-oxo group.

The reactivity of the 2-oxo group is central to many enzymatic transformations. Enzymes such as dehydrogenases can catalyze the stereoselective reduction of the keto group to a hydroxyl group. A patent describes the enzymatic reduction of a ketone group in a related 6-cyano-3,5-dihydroxy-hexanoic alkyl ester. google.com The study of such enzymes with this compound as a substrate can elucidate their substrate specificity and stereoselectivity. For example, 2-hydroxycyclohexanecarboxyl-coenzyme A dehydrogenase is an enzyme involved in the anaerobic degradation of benzoate. nih.gov

Similarly, the 6-hydroxy group can be a target for dehydrogenases, leading to the formation of a 6-oxo group. The enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase catalyzes the hydrolysis of a C-C bond in a related keto acid. uniprot.org Understanding the kinetics and mechanisms of these enzymes provides valuable information for their application in biocatalysis and for understanding metabolic pathways.

Conceptual Contributions to Biotransformation and Metabolic Pathway Engineering

Research on this compound and related C6 bifunctional molecules contributes significantly to the broader fields of biotransformation and metabolic pathway engineering. The development of biocatalytic routes for the synthesis and modification of such molecules provides a blueprint for the production of other valuable chemicals from renewable resources.

The engineering of microbial hosts for the production of C5 and C6 chemicals is a major goal of metabolic engineering. sciepublish.com These efforts often involve the construction of novel metabolic pathways by combining enzymes from different organisms. The study of pathways for the biosynthesis of dicarboxylic acids, for instance, provides insights into the challenges and strategies for optimizing metabolic fluxes and increasing product yields. nih.gov

Key concepts that have emerged from this research include:

Pathway Elucidation and Reconstruction: Identifying and characterizing the enzymes and genes involved in the metabolism of C6 compounds allows for the reconstruction of these pathways in industrial microorganisms like E. coli or yeast.

Enzyme Engineering: Modifying the properties of key enzymes through directed evolution or rational design can improve their activity, stability, and selectivity for specific substrates, leading to more efficient biotransformation processes.

Metabolic Flux Analysis and Optimization: Understanding the flow of metabolites through engineered pathways is crucial for identifying bottlenecks and implementing strategies to redirect metabolic flux towards the desired product.

Cell-Free Systems: The use of cell-free protein synthesis and metabolic engineering offers a flexible and controllable platform for the biotransformation of fatty acids and other molecules into valuable chemicals. nih.gov

By studying the synthesis and conversion of molecules like this compound, researchers can develop general principles and tools for the design and optimization of novel biosynthetic pathways for a wide range of chemicals, contributing to the development of a more sustainable bio-based economy. researchgate.net

Advanced Research Perspectives and Future Directions in 6 Hydroxy 2 Oxohexanoic Acid Studies

Systems Biology Approaches to Map Comprehensive Metabolic Interactions

Systems biology offers a powerful framework for understanding the complex network of reactions that involve 6-hydroxy-2-oxohexanoic acid. This approach aims to create comprehensive metabolic maps that illustrate how the compound is synthesized, degraded, and how it interacts with other cellular components. For instance, in certain bacteria like Pseudomonas spp., the related compound 6-hydroxyhexanoate (B1236181) is known to undergo omega-oxidation to 6-oxohexanoate (B1234620) and subsequently to adipic acid. nih.gov Mapping these pathways in detail, including the enzymes and regulatory elements involved, is a key objective.

A critical area of focus is the elucidation of its role as a metabolic intermediate. It is formed from the oxidation of 6-hydroxyhexanoic acid and can be a precursor to valuable chemicals like caprolactam. biosynth.com In some microbial pathways, 6-hydroxyhexanoate degradation can lead to the formation of unexpected, non-metabolizable intermediates such as 2-tetrahydrofuranacetic acid, highlighting the need for comprehensive metabolic models to predict and understand such metabolic fates. nih.gov

Integration of Omics Data for Holistic Understanding

To achieve a holistic understanding, researchers are increasingly integrating various "omics" data sets, including metabolomics, proteomics, and transcriptomics. frontiersin.orgagriculturejournals.cz Metabolomic analysis can quantify the levels of this compound and related metabolites under different conditions, while transcriptomics and proteomics can identify the genes and proteins whose expression levels correlate with its production or consumption. frontiersin.org

For example, in engineered Escherichia coli strains designed to upcycle plastic waste, the expression of specific dehydrogenase genes is directly linked to the conversion of 6-hydroxyhexanoic acid to intermediates like 6-oxohexanoic acid. researchgate.netresearchgate.net Integrating data from these different levels of biological organization allows scientists to build predictive models of metabolic flux and identify regulatory bottlenecks, which is crucial for optimizing biosynthetic pathways. frontiersin.orgthno.org

Computational Modeling and in silico Simulations of Enzymatic Mechanisms

Computational approaches are becoming indispensable for studying the enzymes that catalyze reactions involving this compound. nih.gov Techniques such as quantum mechanics (QM) and molecular dynamics simulations allow for the detailed investigation of enzymatic mechanisms at an atomic level. researchgate.net These models can reveal the high-energy transition states in a reaction, providing a roadmap for targeted enzyme engineering. researchgate.net

For instance, computational design strategies have been successfully used to improve the catalytic efficiency of ω-transaminases, enzymes that could be used for the amination of 6-oxohexanoic acid to produce 6-aminohexanoic acid. researchgate.netnih.gov Furthermore, in silico docking and simulation can predict how substrates bind to an enzyme's active site, aiding in the rational design of biocatalysts with enhanced activity and specificity. nih.govmdpi.com

Table 1: Key Enzymes in this compound Metabolism and Synthesis

| Enzyme | Source Organism | Reaction Catalyzed | Reference |

| D-amino acid oxidase | Trigonopsis variabilis | D-6-hydroxynorleucine → this compound + NH₃ | ebi.ac.uk |

| Glutamate (B1630785) Dehydrogenase | Beef Liver | This compound + NADH + NH₃ → L-6-hydroxynorleucine + NAD⁺ + H₂O | ebi.ac.uk |

| Alcohol Oxidase (AOX*) | Phanerochaete chrysosporium | 1,6-Hexanediol → Adipaldehyde → 6-Oxohexanoic acid | wiley.com |

| 6-hydroxyhexanoate dehydrogenase (ChnD) | Acinetobacter sp. SE19 | 6-hydroxyhexanoic acid + NAD⁺ → 6-oxohexanoate + NADH + H⁺ | researchgate.netresearchgate.net |

| 6-oxohexanoate dehydrogenase (ChnE) | Acinetobacter sp. SE19 | 6-oxohexanoate + NAD⁺ + H₂O → Adipic acid + NADH + H⁺ | researchgate.netresearchgate.net |

Development of Novel Biocatalysts for Sustainable Production

A major thrust of current research is the discovery and development of novel biocatalysts—both isolated enzymes and whole-cell systems—for the production of this compound and its derivatives. scirp.orgscirp.org Biocatalytic processes are attractive because they often operate under mild conditions (e.g., in water at room temperature) and exhibit high selectivity, reducing the need for harsh chemicals and complex purification steps. ebi.ac.ukacs.org

Recent advances include the use of flavoprotein alcohol oxidases that can perform selective double oxidation of diols to produce hydroxy acids, and multi-enzyme cascades where several enzymes are used in one pot to carry out a series of transformations. wiley.comacs.org For example, a three-enzyme cascade has been developed for the synthesis of 6-hydroxyhexanoic acid, a direct precursor. researchgate.net Another innovative route involves using D-amino acid oxidase from Trigonopsis variabilis to convert the D-isomer of racemic 6-hydroxynorleucine into this compound. ebi.ac.uk

Exploration of Undiscovered Biological Roles and Pathways

While its role as an intermediate in amino acid catabolism and engineered pathways is established, there is significant potential for discovering new biological functions for this compound. nih.govbiosynth.com Research into its metabolic fate in various organisms may reveal its participation in previously unknown signaling or regulatory pathways. For example, its accumulation has been associated with certain metabolic disorders, suggesting it could serve as a biomarker. biosynth.com

Furthermore, investigating degradation pathways in diverse microorganisms could uncover novel enzymatic reactions and metabolic networks. The identification of 4-hydroxy-2-oxohexanoic acid as an intermediate in the testosterone (B1683101) degradation pathway in Comamonas testosteroni suggests that such oxo-hydroxy acids may be more common in steroid and xenobiotic metabolism than currently appreciated. researchgate.net

Engineered Microbial Systems for Enhanced Biosynthesis and Downstream Conversions

Metabolic engineering is a cornerstone of future research, with a focus on creating robust microbial factories for the biosynthesis of valuable chemicals from this compound or its precursors. google.comd-nb.info This involves introducing heterologous genes into host organisms like E. coli to create novel production pathways. researchgate.netgoogle.com

A prominent example is the engineering of E. coli to produce adipic acid, a monomer for nylon, from 6-hydroxyhexanoic acid derived from plastic waste. researchgate.net In this system, genes for 6-hydroxyhexanoate dehydrogenase (ChnD) and 6-oxohexanoate dehydrogenase (ChnE) from Acinetobacter are expressed, creating a pathway that proceeds via a 6-oxohexanoate intermediate, which is structurally isomeric to this compound. researchgate.netresearchgate.net Another strategy involves developing co-culture systems, where different microbial strains perform sequential steps in a reaction cascade, such as the conversion of cyclohexane (B81311) to 6-aminohexanoic acid, with 6-oxohexanoic acid as a key intermediate. nih.gov

Table 2: Engineered Microbial Systems for C6 Compound Biosynthesis Involving Oxohexanoic Acid Intermediates

| Engineered Organism | Key Genes/Enzymes Expressed | Substrate | Intermediate | Product | Reference |

| Escherichia coli | ChnD (6-HHA dehydrogenase), ChnE (6-OHA dehydrogenase) from Acinetobacter sp. | 6-hydroxyhexanoic acid (6-HHA) | 6-oxohexanoic acid (6-OHA) | Adipic Acid | researchgate.netresearchgate.net |

| Escherichia coli | AlkJ (alcohol dehydrogenase), CV2025 (transaminase) | 6-hydroxyhexanoic acid (6-HHA) | 6-oxohexanoic acid (6-OHA) | 6-aminohexanoic acid (6-AHA) | nih.gov |

| Recombinant Microorganism (Patent) | Aminotransferase | 6-oxohexanoic acid (6-OHA) | - | 6-aminocaproic acid | google.com |

| Recombinant Microorganism (Patent) | Dehydrogenase, Transaminase, etc. | Carbohydrate Feedstocks | Various C6 intermediates | Adipic acid, 6-hydroxyhexanoate, etc. | google.com |

Green Chemistry Principles in Synthetic and Biocatalytic Route Design

The principles of green chemistry provide a guiding framework for the future development of synthetic routes involving this compound. acs.org This philosophy emphasizes the use of renewable feedstocks, minimizing waste (atom economy), and employing safer solvents and reaction conditions. acs.orgtandfonline.com

The shift towards biocatalysis is inherently aligned with green chemistry. Using enzymes or whole cells allows reactions to be performed in water under mild temperatures and pressures, significantly reducing energy consumption and avoiding hazardous organic solvents. rsc.org The development of pathways that utilize renewable, bio-based feedstocks, such as lignocellulose or sugars, to produce C6 building blocks is a key goal. tandfonline.comrsc.org Designing one-pot syntheses and enzymatic cascades improves process efficiency and maximizes atom economy by converting all intermediates to the final product with minimal side reactions. wiley.comacs.org

Table 3: Application of Green Chemistry Principles in this compound Research

| Green Chemistry Principle | Application in this compound Research | Reference |

| 1. Prevention | Designing one-pot enzymatic cascades to minimize waste from intermediate purification steps. | nih.govwiley.com |

| 2. Atom Economy | Using enzymatic conversions (e.g., transamination) that incorporate most atoms from the reactants into the final product. | nih.govacs.org |

| 3. Less Hazardous Chemical Syntheses | Employing biocatalytic routes that avoid the use of toxic reagents common in traditional organic synthesis. | ebi.ac.uk |

| 5. Safer Solvents & Auxiliaries | Performing enzymatic reactions in aqueous media (water) instead of volatile organic solvents. | acs.orgrsc.org |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, leveraging the natural efficiency of enzymes. | researchgate.net |

| 7. Use of Renewable Feedstocks | Engineering microbes to produce C6 compounds from carbohydrates or lignocellulose instead of petroleum. | google.comtandfonline.com |

| 11. Catalysis | Utilizing highly specific and efficient biocatalysts (enzymes) over stoichiometric reagents. | acs.orgacs.org |

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 6-Hydroxy-2-oxohexanoic acid, and how do they compare to analogous compounds?

- Methodological Answer : Synthesis typically involves hydrolysis or enzymatic modification of precursor esters. For example, reduction of α-keto esters using NaBH₄ or LiAlH₄ can yield hydroxy-oxo derivatives, as seen in ethyl 6-(1-naphthyl)-6-oxohexanoate synthesis . Enzymatic routes (e.g., hydratases like TesE in Comamonas testosteroni) may also generate hydroxy-oxo intermediates via hydration of unsaturated acids . Comparative analysis with structurally similar compounds (e.g., 4-hydroxy-2-oxohexanoic acid) highlights the importance of stereochemistry and reaction conditions in yield optimization.

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H/¹³C) and mass spectrometry for unambiguous identification. NMR can resolve hydroxyl and carbonyl groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For example, the stereochemistry of similar hydroxy-oxo acids was validated via 2D-NMR (COSY, HSQC) and X-ray crystallography in PubChem data . IR spectroscopy further corroborates functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. What are the documented biochemical roles of hydroxy-oxo acids like this compound?

- Methodological Answer : These compounds often arise in microbial degradation pathways. In Comamonas testosteroni, analogous acids (e.g., 4-hydroxy-2-oxohexanoic acid) are intermediates in steroid catabolism, formed via meta-cleavage of aromatic rings and subsequent enzymatic hydration . Researchers should design tracer studies (e.g., ¹³C-labeled substrates) to track metabolic flux in model organisms.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use local exhaust ventilation, avoid contact with oxidizers, and store in sealed containers at controlled temperatures. Safety data sheets for similar hydroxy acids emphasize PPE (gloves, goggles) and protocols for spill containment . Stability tests under varying pH and temperature conditions are advised to mitigate decomposition risks .

Advanced Research Questions

Q. How can researchers elucidate the metabolic pathways involving this compound in microbial systems?

- Methodological Answer : Employ gene knockout studies coupled with metabolomics. For instance, in Comamonas testosteroni, deletion of tesE (encoding a hydratase) blocked the conversion of 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid, confirming enzyme specificity . LC-MS/MS and isotopic labeling can map downstream metabolites and quantify pathway efficiency.

Q. What analytical challenges arise in detecting this compound in complex matrices, and how can they be addressed?

- Methodological Answer : Matrix interference and low abundance require advanced separation techniques. Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem mass spectrometry to enhance retention and sensitivity. Structural analogs (e.g., 2-hydroxyhexa-2,4-dienoic acid) were isolated via HPLC with diode-array detection, followed by spectral matching . Method validation should include spike-recovery experiments and internal standardization.

Q. How should researchers resolve contradictions in reported reactivity or stability data for hydroxy-oxo acids?

- Methodological Answer : Conduct controlled stability studies under varying conditions (pH, temperature, light). For example, conflicting data on ester hydrolysis rates may stem from solvent polarity or catalytic impurities. Replicate experiments using purified substrates (≥95% purity) and standardized buffers, as outlined in PubChem’s computational data guidelines . Statistical tools (e.g., ANOVA) can identify significant variables affecting reproducibility .

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodological Answer : Store lyophilized samples at -20°C under inert gas (N₂) to prevent oxidation. For aqueous solutions, adjust pH to 4–6 and add stabilizers (e.g., 0.1% sodium azide). Accelerated degradation studies (40°C/75% RH for 6 months) can predict shelf life, as recommended in pharmaceutical stability testing guidelines . Monitor degradation products via periodic LC-MS analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.